N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
CAS No.: 864917-31-7
Cat. No.: VC4240965
Molecular Formula: C18H15N3O3S2
Molecular Weight: 385.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864917-31-7 |
|---|---|
| Molecular Formula | C18H15N3O3S2 |
| Molecular Weight | 385.46 |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C18H15N3O3S2/c1-11-2-4-12(5-3-11)17-20-18(26-21-17)25-9-16(22)19-13-6-7-14-15(8-13)24-10-23-14/h2-8H,9-10H2,1H3,(H,19,22) |
| Standard InChI Key | PJYJAFXIBMPORJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Introduction
N-(benzo[d]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound that integrates a benzo[d]dioxole moiety with a thiadiazole structure. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry. Despite the lack of specific information on this exact compound in the provided sources, its structure suggests potential applications similar to other compounds in the same class.
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step organic reactions. Common methods include the use of commercially available reagents and careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.
Potential Biological Activities
Compounds with similar structures have shown potential in medicinal chemistry, particularly in areas such as anti-inflammatory, antimicrobial, and anticancer activities. The presence of functional groups capable of forming hydrogen bonds and interacting with biological targets like enzymes or receptors suggests that N-(benzo[d]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide could exhibit similar biological activities.
Research Findings and Future Directions
While specific research findings on this compound are not available, studies on related compounds highlight the importance of molecular docking and in vitro assays to evaluate potential biological activities. Future research should focus on synthesizing the compound and conducting comprehensive biological evaluations to explore its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume